molecular formula C8H8O3 B027105 Phenoxy-d5-acetic Acid CAS No. 154492-74-7

Phenoxy-d5-acetic Acid

Cat. No.: B027105
CAS No.: 154492-74-7
M. Wt: 157.18 g/mol
InChI Key: LCPDWSOZIOUXRV-RALIUCGRSA-N
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Description

Phenoxy-d5-acetic acid is a deuterated form of phenoxyacetic acid, where five hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and ability to be traced in various chemical reactions. This compound is a valuable tool in the study of metabolic pathways and the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenoxy-d5-acetic acid can be synthesized starting from phenol and chloroacetic acid. The reaction involves the deprotonation of phenol using a sodium hydroxide solution, followed by the reaction with chloroacetic acid to form phenoxyacetic acid. The deuterated form is obtained by using deuterated reagents in the synthesis process .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of deuterated phenol and deuterated chloroacetic acid, along with appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

Phenoxy-d5-acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenoxy-d5-acetate.

    Reduction: It can be reduced to form phenoxy-d5-ethanol.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Phenoxy-d5-acetate.

    Reduction: Phenoxy-d5-ethanol.

    Substitution: Various this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Phenoxy-d5-acetic acid is widely used in scientific research due to its stability and traceability. Some of its applications include:

Comparison with Similar Compounds

Phenoxy-d5-acetic acid is unique due to the presence of deuterium atoms, which provide enhanced stability and traceability. Similar compounds include:

This compound stands out due to its enhanced stability and traceability, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPDWSOZIOUXRV-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595398
Record name [(~2~H_5_)Phenyloxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154492-74-7
Record name [(~2~H_5_)Phenyloxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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